molecular formula C12H21F3N2O2 B2714003 tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate CAS No. 2031268-74-1

tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B2714003
CAS No.: 2031268-74-1
M. Wt: 282.307
InChI Key: QYQCZITWJGCWFA-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group and a trifluoromethyl-substituted piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-(trifluoromethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives .

Scientific Research Applications

tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

tert-butyl N-[[4-(trifluoromethyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-6-16-5-4-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQCZITWJGCWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-74-1
Record name tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate
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